Superior Antioxidant Potency in DPPH Radical Scavenging: Methyl Caffeate vs. Caffeic Acid
Methyl caffeate exhibits a lower DPPH IC50 (higher potency) compared to its parent acid, caffeic acid. This increase in radical scavenging efficacy is attributed to enhanced electron-donating capacity conferred by esterification [1][2].
| Evidence Dimension | DPPH Free Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | 14.0 µM (methyl caffeate) |
| Comparator Or Baseline | 16.6 µM (caffeic acid); 13.5-14.5 µM range for alkyl caffeate esters |
| Quantified Difference | 15.7% lower IC50 (higher potency) compared to caffeic acid |
| Conditions | In vitro DPPH radical scavenging assay; specific conditions vary slightly between references |
Why This Matters
The lower IC50 translates to a lower molar requirement for achieving equivalent antioxidant protection, a critical factor in formulation cost-efficiency and minimizing potential off-target effects in cell-based assays.
- [1] Teixeira J, Gaspar A, Garrido EM, Garrido J, Borges F. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. Biomed Res Int. 2013;2013:251754. Table 4. View Source
- [2] Wang X, Li X, Li Y, Wu Y, Zheng Y, Liu Z, et al. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil. PLoS One. 2014;9(4):e95909. View Source
